2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 4-position and a 2-chlorophenyl group at the 1-position of the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Intermediate: The starting material, 2-chloropyridine-4-carboxylic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride intermediate is then reacted with 1-(2-chlorophenyl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and pyridine rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carboxamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Studies: It is studied for its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound can be used in the synthesis of other chemicals and materials with industrial relevance.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of a particular enzyme, thereby modulating its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide: Lacks the chlorine atom on the pyridine ring.
Uniqueness
2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide is unique due to the specific positioning of the chlorine atoms and the carboxamide group, which can influence its chemical reactivity and biological activity. The presence of the chlorine atoms can enhance the compound’s stability and its ability to interact with specific molecular targets.
Properties
IUPAC Name |
2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9(11-4-2-3-5-12(11)15)18-14(19)10-6-7-17-13(16)8-10/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOQWQZXWNQBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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